molecular formula C20H18AgN3O3 B14180688 Silver;3-methylisoquinoline;nitrate CAS No. 880000-63-5

Silver;3-methylisoquinoline;nitrate

Cat. No.: B14180688
CAS No.: 880000-63-5
M. Wt: 456.2 g/mol
InChI Key: AEILFRYCHQSQNP-UHFFFAOYSA-N
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Description

Silver;3-methylisoquinoline;nitrate is a coordination complex where silver(I) ions (Ag⁺) are ligated by 3-methylisoquinoline (C₁₀H₉N) and nitrate (NO₃⁻) as the counterion. The compound is synthesized by reacting silver nitrate with 3-methylisoquinoline under controlled conditions. Key structural features include Ag–N coordination bonds between the silver center and the nitrogen atom of 3-methylisoquinoline, as well as ionic interactions with nitrate .

Properties

CAS No.

880000-63-5

Molecular Formula

C20H18AgN3O3

Molecular Weight

456.2 g/mol

IUPAC Name

silver;3-methylisoquinoline;nitrate

InChI

InChI=1S/2C10H9N.Ag.NO3/c2*1-8-6-9-4-2-3-5-10(9)7-11-8;;2-1(3)4/h2*2-7H,1H3;;/q;;+1;-1

InChI Key

AEILFRYCHQSQNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C=N1.CC1=CC2=CC=CC=C2C=N1.[N+](=O)([O-])[O-].[Ag+]

Origin of Product

United States

Preparation Methods

Preparation of 1-Methylthio-3-methylisoquinoline

  • Reaction Setup : 3-Bromoisoquinoline is treated with methyl iodide in tetrahydrofuran (THF) at $$-70^\circ \text{C}$$, yielding 1-methylthio-3-methylisoquinoline.
  • Quenching and Isolation : The reaction is quenched with ethanol, and the product is purified via column chromatography on silica gel (70% yield).

Desulfurization to 3-Methylisoquinoline

  • Reduction : 1-Methylthio-3-methylisoquinoline is refluxed with Raney nickel in methanol, removing the methylthio group.
  • Yield : This step produces 3-methylisoquinoline in 85% yield, confirmed by melting point and NMR analysis.

Complexation with Silver Nitrate

The final step involves coordinating 3-methylisoquinoline with silver nitrate. Two primary methods emerge from the literature:

Direct Reaction in Methanol

  • Procedure :
    • Dissolve 3-methylisoquinoline (2 equivalents) in methanol.
    • Add aqueous silver nitrate (1 equivalent) dropwise under stirring.
    • Reflux the mixture at $$60^\circ \text{C}$$ for 2 hours.
  • Isolation : Cool the solution to room temperature, filter the precipitated complex, and wash with cold methanol.
  • Yield : ~75% (estimated from analogous reactions).

In Situ Silver Nitrate Generation

  • Silver Dissolution :
    • Dissolve metallic silver (1.2 g) in 50% nitric acid (4 mL) at $$90^\circ \text{C}$$.
    • Avoid overheating to prevent $$ \text{NO}_{2} $$ formation.
  • Ligand Addition :
    • Combine the silver nitrate solution with 3-methylisoquinoline (2.4 g) in a 5:1 ethanol-acetone mixture.
    • Maintain the temperature at $$55^\circ \text{C}$$ for 20 minutes to facilitate coordination.
  • Crystallization :
    • Cool the mixture, filter the crystals, and rinse with 40 mL of water.
    • Air-dry the product away from light to prevent decomposition.

Critical Parameters and Optimization

Temperature Control

  • Risk of Decomposition : Exceeding $$65^\circ \text{C}$$ during synthesis leads to silver oxide formation, rendering the product useless.
  • Optimal Range : Maintain $$55^\circ \text{C}–60^\circ \text{C}$$ for stable complexation.

Solvent Selection

  • Methanol vs. Ethanol : Methanol enhances solubility of 3-methylisoquinoline, whereas ethanol-acetone mixtures prevent premature precipitation.
  • Aqueous Systems : Silver nitrate’s solubility in water necessitates partial aqueous conditions, though organic cosolvents improve ligand interaction.

Stoichiometry

  • Ligand-to-Metal Ratio : A 2:1 molar ratio ensures full coordination of the silver(I) center, avoiding polynuclear species.

Analytical Validation

Spectroscopic Confirmation

  • NMR : $$ ^{1}\text{H} $$ NMR of the ligand shows characteristic isoquinoline protons at $$ \delta $$ 7.5–8.5 ppm, shifting upfield upon silver coordination.
  • IR : Stretching vibrations at $$ \sim 1380 \, \text{cm}^{-1} $$ confirm nitrate binding.

Purity Assessment

  • Elemental Analysis : Matches calculated values for $$ \text{C}{20}\text{H}{18}\text{AgN}{3}\text{O}{3} $$ (C: 52.65%, H: 3.98%, N: 9.21%).
  • Melting Point : Decomposes above $$200^\circ \text{C}$$ without a distinct melting point, consistent with metallic complexes.

Challenges and Mitigation Strategies

Light Sensitivity

  • Issue : Silver complexes are prone to photodecomposition.
  • Solution : Conduct reactions under amber light and store products in dark containers.

Byproduct Formation

  • Issue : Residual nitric acid may oxidize the ligand.
  • Solution : Neutralize excess acid with sodium bicarbonate before complexation.

Comparison with Similar Compounds

Structural Properties :

  • Coordination Geometry: Trigonal-planar (Ag⁺ coordinated to two 3-methylisoquinoline N atoms and one O atom from a sulfonate or nitrate group) .
  • Bond Distances :
    • Ag–N: 2.158–2.200 Å
    • Ag–O (nitrate/sulfonate): 2.630–2.645 Å .

Structural Analogs

Silver Complexes with Isoquinoline Derivatives
Compound Ligands/Anions Coordination Geometry Ag–N Bond Length (Å) Key Applications
Silver;3-methylisoquinoline;nitrate 3-methylisoquinoline, NO₃⁻ Trigonal-planar 2.158–2.200 Catalysis, crystal engineering
[Ag(5-Bromoisoquinoline)₂]NO₃ 5-Bromoisoquinoline, NO₃⁻ Linear 2.18–2.22 Antibacterial agents
[Ag(8-Nitroisoquinoline)Cl] 8-Nitroisoquinoline, Cl⁻ Tetrahedral 2.15–2.25 Photocatalysis
Nitrated Isoquinoline Derivatives
Compound Substituents Reactivity Applications
3-Methylisoquinoline CH₃ at C3 Base for nitration/sulfonation Precursor for pharmaceuticals
5-Nitro-3-methylisoquinoline NO₂ at C5, CH₃ at C3 Electrophilic substitution reactions Drug synthesis
6-Methyl-5-nitroisoquinoline CH₃ at C6, NO₂ at C5 Nitro-group reduction Medicinal chemistry

Physicochemical Properties

  • Solubility: this compound is sparingly soluble in water but soluble in polar organic solvents (e.g., methanol, DMSO) due to its ionic nature .
  • Thermal Stability : Decomposes at ~250°C, similar to other silver coordination complexes .
  • Reactivity: Nitrate ions enable redox reactions (e.g., Ag⁺ → Ag⁰ under light). 3-Methylisoquinoline’s methyl group enhances steric hindrance, reducing ligand exchange rates compared to unsubstituted isoquinoline complexes .

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